8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]norvalinate
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Overview
Description
8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[c]chromen moiety and a sulfonamide group. The presence of these functional groups makes it an interesting subject for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE typically involves multiple steps. One common method includes the following steps:
Formation of the benzo[c]chromen core: This can be achieved through a regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the benzo[c]chromen core using methyl iodide in the presence of a base.
Attachment of the sulfonamide group: This is done by reacting the benzo[c]chromen derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the final product: The final step involves the esterification of the sulfonamide derivative with 2-(4-methylbenzenesulfonamido)pentanoic acid under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the Diels–Alder reaction and automated systems for the subsequent steps.
Chemical Reactions Analysis
Types of Reactions
8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as ceric ammonium nitrate.
Reduction: The carbonyl group in the benzo[c]chromen moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 8-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE.
Reduction: 8-METHOXY-6-HYDROXY-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of 8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE involves its interaction with specific molecular targets. The compound’s sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzo[c]chromen moiety may also play a role in its biological activity by interacting with cellular pathways involved in oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL ACETATE
- 8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL ACETATE
- 4-{[(8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL)OXY]METHYL}BENZOIC ACID
Uniqueness
8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE is unique due to the presence of both the benzo[c]chromen and sulfonamide groups. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for research in various fields.
Properties
Molecular Formula |
C26H25NO7S |
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Molecular Weight |
495.5 g/mol |
IUPAC Name |
(8-methoxy-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate |
InChI |
InChI=1S/C26H25NO7S/c1-4-5-23(27-35(30,31)19-10-6-16(2)7-11-19)26(29)33-18-9-13-21-20-12-8-17(32-3)14-22(20)25(28)34-24(21)15-18/h6-15,23,27H,4-5H2,1-3H3 |
InChI Key |
FETJSBWFVIXOCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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